molecular formula C14H17NO4 B2883692 Ethyl (4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamate CAS No. 1421481-41-5

Ethyl (4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamate

Cat. No.: B2883692
CAS No.: 1421481-41-5
M. Wt: 263.293
InChI Key: VCCOMNTXRBCMDU-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a carbamate group, a methoxyphenoxy moiety, and a but-2-yn-1-yl linkage.

Preparation Methods

The synthesis of Ethyl (4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamate involves several steps. One common synthetic route includes the reaction of 2-methoxyphenol with propargyl bromide to form 2-methoxyphenyl propargyl ether. This intermediate is then reacted with ethyl isocyanate under appropriate conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl (4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Scientific Research Applications

Ethyl (4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl (4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with receptors on cell surfaces, modulating signal transduction pathways .

Comparison with Similar Compounds

Ethyl (4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamate can be compared with other similar compounds, such as:

    (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: This compound also contains a methoxyphenoxy moiety and a butyl linkage but differs in its overall structure and functional groups.

    2-Methoxyphenyl isocyanate: While this compound shares the methoxyphenyl group, it is primarily used as a reagent for amine protection and deprotection.

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

ethyl N-[4-(2-methoxyphenoxy)but-2-ynyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-3-18-14(16)15-10-6-7-11-19-13-9-5-4-8-12(13)17-2/h4-5,8-9H,3,10-11H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCOMNTXRBCMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC#CCOC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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